Spenolimycin

Description

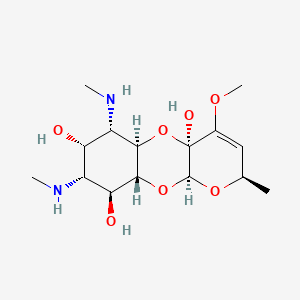

Structure

3D Structure

Properties

CAS No. |

95041-97-7 |

|---|---|

Molecular Formula |

C15H26N2O7 |

Molecular Weight |

346.38 g/mol |

IUPAC Name |

(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol |

InChI |

InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |

InChI Key |

JXUOVTMVWNHOAJ-XLBYJKOOSA-N |

SMILES |

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |

Isomeric SMILES |

C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC |

Canonical SMILES |

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |

Other CAS No. |

95041-97-7 |

Synonyms |

spenolimycin |

Origin of Product |

United States |

Foundational & Exploratory

Spenolimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces gilvospiralis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spenolimycin, a novel spectinomycin-type antibiotic, was first isolated from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed, albeit inferred, experimental protocols for the fermentation of the producing organism and the subsequent purification of the antibiotic. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antibiotic development.

Discovery and Producing Organism

This compound was discovered as a new spectinomycin-type antibiotic from the fermentation of a novel actinomycete, Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] This strain was also observed to co-produce small quantities of spectinomycin.[1]

Fermentation of Streptomyces gilvospiralis

This compound is produced by conventional submerged culture of Streptomyces gilvospiralis. A peak antibiotic titer of 140 µg/mL has been reported in 14-liter fermentors.[1]

Fermentation Parameters

The following table summarizes the key fermentation parameters for this compound production.

| Parameter | Value/Condition |

| Producing Organism | Streptomyces gilvospiralis sp. nov. strain AB634D-177 |

| Fermentation Type | Submerged Culture |

| Fermentor Volume | 14 Liters |

| Peak Antibiotic Titer | 140 µg/mL |

Experimental Protocol: Fermentation

The following is a representative protocol for the fermentation of Streptomyces gilvospiralis for this compound production, based on standard practices for actinomycete fermentation.

2.2.1. Media Composition

-

Seed Medium (Inferred):

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 2 g/L

-

pH adjusted to 7.0 before sterilization

-

-

Production Medium (Inferred):

-

Glucose: 40 g/L

-

Soybean Meal: 20 g/L

-

(NH₄)₂SO₄: 5 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 5 g/L

-

Trace Element Solution: 1 mL/L

-

pH adjusted to 7.2 before sterilization

-

2.2.2. Inoculum Development

-

A well-sporulated culture of Streptomyces gilvospiralis from an agar slant is used to inoculate a 250 mL flask containing 50 mL of seed medium.

-

The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2.2.3. Production Fermentation

-

A 14-liter fermentor containing 10 liters of production medium is sterilized.

-

The fermentor is inoculated with a 5% (v/v) seed culture.

-

Fermentation is carried out at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

-

The pH is maintained at approximately 7.0-7.5 during the fermentation.

-

The production of this compound is monitored by bioassay or HPLC analysis. The peak titer is typically reached after 5-7 days of fermentation.

Isolation and Purification of this compound

This compound is a water-soluble and basic antibiotic, which dictates the choice of isolation and purification methods.[2] The process generally involves cation exchange chromatography followed by further purification steps.

Experimental Protocol: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from the fermentation broth.

3.1.1. Broth Pre-treatment

-

The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.

-

The pH of the clarified broth is adjusted to 8.0.

3.1.2. Cation Exchange Chromatography

-

The clarified broth is applied to a column packed with a weak acid cation exchange resin (e.g., Amberlite IRC-50) pre-equilibrated with a suitable buffer at a slightly alkaline pH.

-

The column is washed with deionized water to remove unbound impurities.

-

This compound is eluted with a dilute acid solution (e.g., 0.5 N HCl).

3.1.3. Neutralization and Concentration

-

The acidic eluate containing this compound is neutralized with a suitable base (e.g., NaOH).

-

The neutralized solution is concentrated under reduced pressure.

3.1.4. Further Purification (Inferred)

-

The concentrated this compound fraction is further purified by column chromatography on silica gel or a reversed-phase support (e.g., C18).

-

Elution is performed with a solvent system such as chloroform-methanol-ammonia or a water-acetonitrile gradient.

-

Fractions are collected and monitored for the presence of this compound.

-

Pure fractions are pooled, concentrated, and lyophilized to yield pure this compound.

Structure and Characterization

The structure of this compound was determined by spectral studies and confirmed by chemical degradation to spectinomycin.[2] It is identified as 3'-O-methylspectinomycin-3',4'-enol ether.[2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₇ |

| Molecular Weight | 344.36 g/mol |

| Appearance | White, water-soluble powder |

| Chemical Class | Aminocyclitol, Spectinomycin-type antibiotic |

Spectroscopic Data (Representative)

| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |

| δ (ppm) | δ (ppm) |

| ~5.0 (d, 1H, H-1) | ~100 (C-1) |

| ~3.5-4.5 (m, sugar protons) | ~60-80 (sugar carbons) |

| ~2.5-3.0 (m, N-CH₃) | ~30-40 (N-CH₃) |

| ~1.2 (d, 3H, C-CH₃) | ~15-20 (C-CH₃) |

Visualizations

This compound Production Workflow

Caption: Workflow for this compound production and isolation.

This compound Structure

References

Spenolimycin's Action on Bacterial Ribosomes: An Uncharted Territory in Antibiotic Research

Despite its classification as a spectinomycin-type antibiotic, a comprehensive understanding of the precise molecular mechanism of action of spenolimycin on bacterial ribosomes remains largely elusive within the public scientific domain. Extensive searches for dedicated research articles, quantitative data, and detailed experimental protocols specifically elucidating this compound's interaction with the 70S ribosome have yielded no specific results. This indicates a significant gap in the current body of scientific literature, rendering an in-depth technical guide on its core mechanism of action, as requested, currently unfeasible.

While this compound is known to be a derivative of spectinomycin, the specifics of its binding site, its influence on the discrete phases of protein synthesis—initiation, elongation, and termination—and the quantitative metrics of its interaction with the bacterial ribosome have not been publicly documented. Spectinomycin itself is known to bind to the 30S ribosomal subunit, near the head region, and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation phase of protein synthesis. It is plausible that this compound shares a similar general mechanism; however, without direct experimental evidence, this remains speculative.

The absence of specific data precludes the creation of the requested detailed tables of quantitative data, such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50) for translation, or kinetic parameters of ribosomal inhibition. Similarly, the lack of published studies means there are no specific experimental protocols—such as those for cryo-electron microscopy (cryo-EM) of this compound-ribosome complexes, in vitro translation assays, or ribosome footprinting analyses—that can be cited and detailed.

Consequently, the generation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships using the DOT language is not possible, as the foundational information to construct such visualizations is unavailable.

This lack of specific research on this compound's mechanism of action presents a clear opportunity for future investigation in the field of antibiotic research. Such studies would be crucial for a complete understanding of this spectinomycin analog and could provide valuable insights for the development of novel antibacterial agents. Researchers and drug development professionals are encouraged to consider this knowledge gap in their future research endeavors.

Spenolimycin: A Technical Whitepaper on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antibacterial activity of spenolimycin, a spectinomycin-type antibiotic. It is intended to serve as a technical guide, presenting available data on its spectrum of activity, the experimental methods used for its characterization, and its likely mechanism of action.

Introduction

This compound is an antibiotic isolated from the fermentation broth of a novel actinomycete species, Streptomyces gilvospiralis sp. nov.[1]. It belongs to the spectinomycin class of aminocyclitol antibiotics. Early studies have demonstrated its potential as a broad-spectrum antibacterial agent, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria[2][3]. Notably, this compound has shown greater potency against certain pathogens when compared to its parent compound, spectinomycin[2][3]. This whitepaper collates the publicly available data on this compound's antibacterial profile.

Antibacterial Spectrum of Activity

This compound has demonstrated a wide range of in vitro activity against both aerobic Gram-positive and Gram-negative bacteria. While specific quantitative data from the original studies is not fully available in the public domain, the qualitative descriptions of its activity are summarized below.

Data Presentation

Table 1: Qualitative Summary of this compound's In Vitro Antibacterial Activity

| Bacterial Type | Activity Level | Specific Pathogens of Note |

| Gram-Positive Aerobes | Active | Streptococcus pneumoniae |

| Gram-Negative Aerobes | Active | Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae |

| Neisseria gonorrhoeae | Two to four-fold more active than spectinomycin[2][3] | The enhanced activity against this pathogen is a key characteristic of this compound. |

Table 2: In Vivo Efficacy in Mouse Protection Tests

| Pathogen | Outcome |

| Escherichia coli | Effective in providing protection[2][3] |

| Klebsiella pneumoniae | Effective in providing protection[2][3] |

| Streptococcus pneumoniae | Effective in providing protection[2][3] |

Experimental Protocols

The characterization of this compound's antibacterial spectrum was conducted using established microbiological techniques. The primary method for determining the in vitro activity was the dilution susceptibility test, as described in the "Manual of Clinical Microbiology" by Washington and Sutter (1980).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key quantitative measure of antibacterial activity. The following is a detailed methodology based on standard agar and broth dilution procedures.

Protocol: Agar and Macro-Broth Dilution for MIC Determination

-

Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent at a high concentration.

-

The stock solution is sterilized by filtration.

-

-

Serial Dilutions:

-

For Agar Dilution: A series of twofold dilutions of the this compound stock solution is prepared. Each dilution is then added to molten Mueller-Hinton agar and poured into petri dishes to solidify. This creates a set of plates with varying concentrations of the antibiotic.

-

For Broth Dilution: A series of twofold dilutions of the this compound stock solution is prepared in Mueller-Hinton broth within test tubes.

-

-

Inoculum Preparation:

-

The bacterial strains to be tested are cultured overnight in a suitable broth medium.

-

The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for broth dilution or 10⁴ CFU per spot for agar dilution.

-

-

Inoculation:

-

Agar Dilution: A multipoint inoculator is used to spot the prepared bacterial inocula onto the surface of the agar plates containing the different concentrations of this compound.

-

Broth Dilution: A precise volume of the prepared bacterial inoculum is added to each tube of the broth dilution series.

-

-

Incubation:

-

The inoculated agar plates or broth tubes are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacterium being tested.

-

-

MIC Determination:

-

Following incubation, the plates or tubes are visually inspected for bacterial growth.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. A control plate or tube with no antibiotic is used to ensure the viability of the inoculum.

-

Experimental workflow for MIC determination.

Mechanism of Action

Specific studies detailing the precise mechanism of action of this compound have not been identified in the public domain. However, as a spectinomycin-type antibiotic, its mechanism can be inferred from its parent compound. Spectinomycin is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide chain elongation. It is highly probable that this compound shares this mechanism of action.

Inferred mechanism of action of this compound.

Conclusion

This compound is a spectinomycin-type antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its enhanced potency against Neisseria gonorrhoeae compared to spectinomycin makes it a compound of interest. While detailed quantitative data on its antibacterial spectrum is limited in publicly accessible literature, the foundational studies provide a strong basis for its potential as an antibacterial agent. Further research to fully elucidate its MIC values against a wider range of clinical isolates and to confirm its precise mechanism of action is warranted for future drug development efforts.

References

- 1. This compound, a new spectinomycin-type antibiotic. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new spectinomycin-type antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A NEW SPECTINOMYCIN-TYPE ANTIBIOTIC [jstage.jst.go.jp]

An In-Depth Technical Guide to the Spenolimycin Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Spenolimycin, an aminocyclitol antibiotic belonging to the spectinomycin class, is a secondary metabolite produced by Streptomyces gilvospiralis. While its antibacterial activity, particularly against Neisseria gonorrhoeae, has been noted to be superior to its close analog spectinomycin, the underlying biosynthetic pathway and the corresponding gene cluster for this compound have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed through a comparative analysis with the well-characterized spectinomycin biosynthetic gene cluster. This document provides a comprehensive overview of the proposed enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for future research and development. Due to the limited direct research on this compound's genetic basis, this guide leverages the significant homology between this compound and spectinomycin to propose a robust working model for researchers.

Introduction

This compound is a spectinomycin-type antibiotic discovered in the fermentation broth of Streptomyces gilvospiralis. This actinomycete co-produces this compound with smaller quantities of spectinomycin, suggesting a closely related biosynthetic origin. The initial discovery highlighted this compound's potent activity against a range of Gram-positive and Gram-negative bacteria, with a notable two- to four-fold greater activity against Neisseria gonorrhoeae compared to spectinomycin.

The core chemical structure of spectinomycin is composed of an aminocyclitol moiety, spectinamine, linked to a glucose-derived unit. The structural difference between this compound and spectinomycin lies in the modification of this glucose moiety. Understanding the enzymatic machinery responsible for this structural alteration is key to harnessing the potential of this compound and for engineering novel, more potent derivatives.

This guide will first present the known information about this compound and its producer organism. It will then delve into a detailed analysis of the spectinomycin biosynthetic gene cluster as a homologous model. Based on this, a putative biosynthetic pathway for this compound will be proposed. Finally, comprehensive experimental protocols will be outlined to validate this proposed pathway and to facilitate further research into this promising antibiotic.

This compound: Known Quantitative Data

To date, the publicly available quantitative data for this compound is sparse and primarily stems from its initial discovery. The following table summarizes the key reported values.

| Parameter | Value | Producing Organism | Reference |

| Peak Fermentation Titer | 140 µg/mL | Streptomyces gilvospiralis strain AB634D-177 |

This initial titer provides a baseline for future fermentation optimization studies. Further research is required to determine key biosynthetic parameters such as enzyme kinetics and precursor incorporation rates.

The Spectinomycin Biosynthetic Gene Cluster: A Homologous Model

The biosynthetic gene cluster for spectinomycin from Streptomyces spectabilis has been sequenced and analyzed, providing a solid foundation for understanding the biosynthesis of related aminocyclitol antibiotics. The key genes and their putative functions are summarized in the table below. This information is crucial for the comparative analysis and the formulation of a hypothetical pathway for this compound.

| Gene | Proposed Function |

| spcA | dTDP-glucose synthase |

| spcB | dTDP-glucose 4,6-dehydratase |

| spcC | dTDP-4-keto-6-deoxyglucose 3,5-epimerase |

| spcD | dTDP-4-keto-rhamnose reductase |

| spcE | dTDP-rhamnose transferase |

| spcF | Acyl carrier protein |

| spcG | Enoyl-ACP reductase |

| spcH | 3-ketoacyl-ACP reductase |

| spcI | 3-ketoacyl-ACP synthase |

| spcJ | Acyl-CoA dehydrogenase |

| spcK | Enoyl-CoA hydratase |

| spcL | 3-hydroxyacyl-CoA dehydrogenase |

| spcM | Methyltransferase |

| spcN | Aminotransferase |

| spcO | Oxidoreductase |

| spcP | Dehydrogenase |

| spcQ | Cyclase |

| spcR | Regulator |

| spcS | Transporter |

This table is a composite based on known spectinomycin biosynthesis literature and serves as a model.

Proposed Biosynthetic Pathway of this compound

Based on the structural similarities between this compound and spectinomycin, we propose a putative biosynthetic pathway for this compound. The core of the pathway, leading to the formation of the spectinamine moiety, is likely conserved. The divergence is proposed to occur during the modification of the sugar moiety attached to the spectinamine core.

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.

Caption: Proposed biosynthetic pathway for this compound.

Detailed Experimental Protocols

To validate the proposed biosynthetic pathway and to fully characterize the this compound gene cluster, a series of experiments are required. The following protocols provide a methodological framework for this research.

Sequencing and Analysis of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces gilvospiralis.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of S. gilvospiralis using established protocols for actinomycetes.

-

Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to ensure a high-quality, contiguous genome assembly.

-

Gene Cluster Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL to identify putative secondary metabolite biosynthetic gene clusters.

-

Comparative Genomics: The identified gene cluster with homology to the spectinomycin biosynthetic gene cluster will be annotated and compared to the known spc cluster from S. spectabilis. Key differences in gene content and organization will be noted as potential candidates for the structural modifications seen in this compound.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the roles of specific genes within the putative this compound gene cluster.

Methodology:

-

Gene Inactivation: Targeted gene knockouts of key putative enzymes (e.g., glycosyltransferases, tailoring enzymes) in S. gilvospiralis will be performed using CRISPR/Cas9-based methods or homologous recombination.

-

Metabolite Analysis: The resulting mutant strains will be cultured, and their metabolic profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire putative this compound gene cluster will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host will confirm the identity of the complete gene cluster.

In Vitro Enzyme Assays

Objective: To determine the specific function of key enzymes in the this compound biosynthetic pathway.

Methodology:

-

Protein Expression and Purification: Genes of interest will be cloned into an expression vector (e.g., pET series) and overexpressed in E. coli. The recombinant proteins will be purified using affinity chromatography.

-

Enzyme Assays: The purified enzymes will be incubated with their predicted substrates, and the reaction products will be analyzed by HPLC, MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their catalytic activity.

The following diagram illustrates a general experimental workflow for the elucidation of the this compound biosynthetic pathway.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spenolimycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, stereochemistry, and inferred mechanism of action of Spenolimycin, a spectinomycin-type antibiotic. Due to the limited public availability of primary research data, this document synthesizes information from publicly accessible databases, abstracts, and analogous data from its parent compound, spectinomycin.

Core Chemical Structure and Stereochemistry

This compound is a semi-synthetic derivative of spectinomycin, distinguished by a key structural modification. Its systematic IUPAC name is (1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol[1]. The core of the molecule is a rigid tricyclic ring system characteristic of the aminocyclitol class of antibiotics.

The definitive structure of this compound was reported as 3'-O-methylspectinomycin-3',4'-enol ether[2]. This indicates the presence of a methyl ether at the 3' position and an enol ether linkage between the 3' and 4' carbons of the spectinomycin scaffold. The stereochemistry is explicitly defined by its isomeric SMILES string: C[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC[1].

Structural Relationship between Spectinomycin and this compound

The following diagram illustrates the structural transformation from spectinomycin to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂O₇ | [1] |

| Molar Mass | 346.380 g·mol⁻¹ | [1] |

| CAS Number | 95041-97-7 | [1] |

| Solubility | Soluble in water | [1] |

| Canonical SMILES | CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC | |

| Isomeric SMILES | C[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC | [1] |

| InChI | InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | [1] |

| InChIKey | JXUOVTMVWNHOAJ-XLBYJKOOSA-N | [1] |

Experimental Protocols for Structure Elucidation

The structure of this compound was elucidated through a combination of spectral studies and chemical degradation, as detailed in the primary literature[2]. While the full experimental details are not publicly available, a general workflow for the isolation and characterization of such a novel antibiotic from a fermentation broth would typically involve the following steps:

Experimental Workflow for Isolation and Structure Elucidation

-

Fermentation and Isolation : this compound is produced by Streptomyces gilvospiralis sp. nov.[3]. The antibiotic would be isolated from the fermentation broth using techniques such as solvent extraction and purified by chromatographic methods, likely including high-performance liquid chromatography (HPLC).

-

Structural Analysis :

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments, including ¹H and ¹³C NMR, as well as 2D techniques like COSY and HMBC, would be employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.

-

Chemical Degradation : The structural relationship to spectinomycin was confirmed by chemically converting this compound back to spectinomycin[2].

-

Inferred Signaling Pathway and Mechanism of Action

As a spectinomycin-type antibiotic, this compound is presumed to share the same mechanism of action, which involves the inhibition of bacterial protein synthesis.

Spectinomycin binds to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. This ultimately halts protein synthesis, leading to a bacteriostatic effect.

Proposed Signaling Pathway for this compound's Antibacterial Action

Conclusion

This compound is a structurally defined spectinomycin-type antibiotic with a clear stereochemical configuration. While detailed experimental data on its structure elucidation and quantitative structural parameters are not widely available, its identity as 3'-O-methylspectinomycin-3',4'-enol ether provides a solid foundation for understanding its chemical nature. Its mechanism of action is inferred to be the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, analogous to its parent compound, spectinomycin. Further research and publication of primary data would be invaluable for a more in-depth understanding of this compound's properties and potential for drug development.

References

Spenolimycin's Potential Activity Against Anaerobic Bacteria: A Technical Guide Based on Spectinomycin Data

Disclaimer: There is currently a lack of publicly available data on the direct activity of Spenolimycin against anaerobic bacteria. This technical guide provides an in-depth analysis of the activity of spectinomycin , a closely related aminocyclitol antibiotic, against a range of anaerobic bacteria. This information serves as a valuable proxy for inferring the potential activity of this compound and for designing future research.

Data Presentation: Spectinomycin Activity Against Anaerobic Bacteria

The in vitro activity of spectinomycin against various anaerobic bacteria is significantly influenced by the testing medium and its pH. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for spectinomycin against several clinically relevant anaerobic genera.

Table 1: MIC of Spectinomycin Against Gram-Negative Anaerobic Bacilli

| Bacterial Species | Medium | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | Wilkins-Chalgren Agar | 7.2 | 16 - >128 | >128 | >128 |

| Bacteroides fragilis | Brucella Blood Agar | 7.0 | 16 - 128 | 128 | 128 |

| Bacteroides fragilis | Brucella Blood Agar | 7.4 | 8 - 64 | 32 | 64 |

| Bacteroides fragilis | Brucella Blood Agar | 8.0 | 8 - 64 | 32 | 32 |

| Bacteroides melaninogenicus | Brucella Blood Agar | 7.0 | 4 - 32 | 16 | 32 |

| Fusobacterium spp. | Brucella Blood Agar | 7.0 | 2 - 16 | 4 | 16 |

Table 2: MIC of Spectinomycin Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Medium | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-positive cocci | Brucella Blood Agar | 7.0 | 4 - 32 | 16 | 32 |

| Clostridium perfringens | Brucella Blood Agar | 7.0 | 8 - 64 | 32 | 64 |

| Clostridium ramosum | Brucella Blood Agar | 7.0 | 4 - 32 | 16 | 32 |

Experimental Protocols

The data presented above was primarily generated using the agar dilution method, a standard for anaerobic susceptibility testing. Below is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Bacteria

1. Media Preparation:

-

Prepare Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

Adjust the pH of the medium as required for the specific experiment.

-

Prepare a series of agar plates containing doubling dilutions of spectinomycin. A growth control plate with no antibiotic should also be prepared.

2. Inoculum Preparation:

-

From a 24- to 72-hour pure culture of the anaerobic organism on an appropriate agar plate, suspend several colonies in a suitable broth medium (e.g., thioglycolate broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

3. Inoculation:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the prepared antibiotic-containing and control plates with the bacterial suspension. Each spot should contain approximately 10⁵ CFU.

4. Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours. The anaerobic atmosphere should consist of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, or that allows for the growth of only a faint haze or a single colony.

Mandatory Visualizations

The following diagrams illustrate the logical relationship for inferring this compound activity and the experimental workflow for anaerobic susceptibility testing.

Caption: Logical framework for using spectinomycin data to infer this compound's potential anaerobic activity.

Spenolimycin: A Technical Whitepaper on a Novel Antibiotic Lead Compound

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on spenolimycin is limited. This document summarizes the existing data and provides a general framework for its evaluation as a novel antibiotic lead compound, drawing parallels with its structural analog, spectinomycin. The experimental protocols and detailed quantitative data presented are illustrative and based on standard antibiotic development methodologies, as specific details for this compound are not extensively published.

Introduction

This compound is a novel antibiotic belonging to the spectinomycin class, isolated from the fermentation broth of Streptomyces gilvospiralis.[1] Structurally identified as 3'-O-methylspectinomycin-3',4'-enol ether, it presents a promising scaffold for the development of new antibacterial agents.[2] This document provides a technical overview of this compound, including its mechanism of action, known biological activity, and a proposed framework for its further investigation as a potential therapeutic agent.

Mechanism of Action

As a spectinomycin-type antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit.[3] This interaction physically blocks the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation. This disruption of protein synthesis leads to a bacteriostatic effect, halting the growth and replication of susceptible bacteria.[3]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria.[4][5] Notably, it has been reported to be two to four times more active against Neisseria gonorrhoeae than spectinomycin.[4][5]

Table 1: Illustrative In Vitro Activity (MIC µg/mL)

| Organism | This compound (Hypothetical MIC) | Spectinomycin (Reference) |

| Staphylococcus aureus | 4-16 | 32->256 |

| Streptococcus pneumoniae | 2-8 | 16 |

| Escherichia coli | 8-32 | 32-64 |

| Klebsiella pneumoniae | 16-64 | 64-128 |

| Neisseria gonorrhoeae | 2-8 | 8-32 |

Note: The MIC values for this compound are hypothetical and presented for illustrative purposes based on its reported enhanced activity compared to spectinomycin.

In Vivo Efficacy

Preclinical evaluation in a standard mouse protection test has shown that this compound is effective against infections caused by Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.[4][5]

Table 2: Illustrative In Vivo Efficacy (Mouse Protection Test)

| Pathogen | Challenge Dose (CFU) | This compound ED₅₀ (mg/kg) (Hypothetical) |

| Escherichia coli | 100 x LD₅₀ | 10-20 |

| Klebsiella pneumoniae | 100 x LD₅₀ | 15-30 |

| Streptococcus pneumoniae | 100 x LD₅₀ | 5-15 |

Note: The ED₅₀ values are hypothetical and serve as an example of expected in vivo efficacy data.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are standard methodologies that would be employed in the evaluation of a novel antibiotic like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is read as the lowest concentration of this compound that shows no visible turbidity.

Mouse Protection Test (Systemic Infection Model)

This model assesses the in vivo efficacy of an antibiotic.

-

Infection: Mice are infected intraperitoneally with a lethal dose (e.g., 100 x LD₅₀) of the bacterial pathogen.

-

Treatment: At a specified time post-infection (e.g., 1 and 6 hours), groups of mice are treated with varying doses of this compound, typically administered subcutaneously or intravenously.

-

Observation: The animals are observed for a period of 7-14 days, and mortality is recorded.

-

ED₅₀ Calculation: The effective dose that protects 50% of the animals (ED₅₀) is calculated using a suitable statistical method.

Proposed Experimental Workflow for Further Development

The following workflow outlines the key stages for the continued development of this compound as a clinical candidate.

Caption: A typical preclinical development workflow for a novel antibiotic.

Conclusion

This compound represents a promising lead compound in the search for new antibiotics. Its enhanced activity against certain pathogens compared to its parent compound, spectinomycin, warrants further investigation. A comprehensive evaluation of its in vitro and in vivo activity, coupled with detailed pharmacokinetic and toxicology studies, will be crucial in determining its potential as a future therapeutic agent. The development of a robust synthetic route will also be essential for its progression through the drug development pipeline.

References

The Origins of Spenolimycin: An In-depth Technical Guide to its Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spenolimycin, a novel spectinomycin-type antibiotic, has demonstrated promising activity against a range of bacteria, including Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of the origins of this compound, focusing on the producing organism, its characteristics, and the methodologies for its production and isolation. Drawing on available literature and analogous processes for related compounds, this document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and its potential therapeutic applications.

Introduction

This compound is a water-soluble, basic antibiotic belonging to the spectinomycin class of aminoglycosides.[1] It was first discovered in the fermentation broth of a novel actinomycete, Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] Notably, this strain also co-produces a small amount of spectinomycin.[1] In vitro studies have shown that this compound is active against a variety of aerobic Gram-positive and Gram-negative bacteria.[2][3] It has been reported to be two to four times more active against Neisseria gonorrhoeae than spectinomycin.[2][3] this compound has also demonstrated efficacy in mouse protection tests against infections caused by Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.[2][3]

The Producing Organism: Streptomyces gilvospiralis

The discovery of this compound is intrinsically linked to its producing organism, a novel species of the genus Streptomyces.

Taxonomy and Morphology

The organism was identified as a new species and named Streptomyces gilvospiralis sp. nov., with the strain designation AB634D-177.[1] As is characteristic of the genus Streptomyces, S. gilvospiralis is a Gram-positive, filamentous bacterium.[4] Members of this genus are known for their complex life cycle, which involves the formation of a substrate mycelium and an aerial mycelium that differentiates into spore chains.[4] The spores of Streptomyces species can have varied surface morphologies, including smooth, spiny, or hairy.[5] A detailed morphological and cultural characterization of S. gilvospiralis would typically involve analysis of its growth on various standard media (e.g., ISP media), observation of spore chain morphology by microscopy, and determination of its physiological and biochemical properties.[6][7]

Fermentation for this compound Production

The production of this compound is achieved through conventional submerged fermentation of Streptomyces gilvospiralis.[1] A peak antibiotic titer of 140 micrograms/ml has been reported in 14-liter fermentors.[1] While a specific, detailed fermentation protocol for this compound has not been published, a representative protocol can be constructed based on methods used for the production of the closely related antibiotic, spectinomycin, by Streptomyces spectabilis.[8]

Proposed Fermentation Protocol (Adapted from Spectinomycin Production)

This protocol is a proposed methodology based on established techniques for spectinomycin production and should be optimized for S. gilvospiralis.

3.1.1. Media Composition

A two-stage seed culture followed by a main fermentation is a common practice.[8]

| Medium Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 20 |

| Defatted Soybean Powder | 20 | 20 |

| Calcium Carbonate (CaCO₃) | 1 | 1 |

| pH (before sterilization) | 7.2 | 7.2 |

3.1.2. Culture Conditions

| Parameter | First Seed Culture | Second Seed Culture | Main Fermentation |

| Vessel | 250 mL Erlenmeyer flask | 2 L flask | 30 L fermenter |

| Working Volume | 30 mL | 900 mL | 18 L |

| Inoculum | Loopful of spores | 30 mL of first seed culture | 900 mL of second seed culture |

| Temperature | 30°C | 30°C | 30°C |

| Agitation | Shaking | Shaking | 350 rpm |

| Aeration | - | - | 18 L/min |

| Duration | 48 hours | 48 hours | 72 hours |

Fermentation Workflow Diagram

Caption: Proposed workflow for the fermentation of S. gilvospiralis to produce this compound.

Isolation and Purification of this compound

Proposed Isolation and Purification Protocol

4.1.1. Broth Treatment and Initial Extraction

-

Adjust the pH of the harvested fermentation broth to 3.0-4.0 with an acidic reagent.[9]

-

Perform solid-liquid separation (e.g., centrifugation or filtration) to remove the mycelium.

-

Adjust the pH of the supernatant to 6.0-7.0 with an alkaline reagent.[9]

4.1.2. Ion-Exchange Chromatography

-

The clarified broth is subjected to ion-exchange chromatography. A liquid ion-exchanger mixed with an organic solvent can be used for extraction.[9] Alternatively, the broth can be passed through a column of a suitable ion-exchange resin.

4.1.3. Decolorization and Concentration

-

The active fractions are decolorized using a porous resin.[8]

-

The decolorized solution is concentrated under reduced pressure to a paste.[8]

4.1.4. Final Purification

-

The concentrated paste is dissolved in methanol and subjected to size-exclusion chromatography (e.g., Sephadex LH-20).[8]

-

The eluate containing this compound is concentrated, and the antibiotic is crystallized at a low temperature.[8]

-

Recrystallization from water or methanol can be performed to obtain pure this compound.[8]

Purification Workflow Diagram

Caption: A proposed workflow for the isolation and purification of this compound from fermentation broth.

Biosynthesis of this compound

This compound is a derivative of spectinomycin. The key structural difference is the presence of an additional methyl group. The biosynthesis of spectinomycin in Streptomyces spectabilis has been studied, and its gene cluster has been identified.[10] This provides a strong basis for a putative biosynthetic pathway for this compound.

Putative Biosynthetic Pathway

The biosynthesis of the spectinomycin core involves the formation of an aminocyclitol moiety and a sugar moiety, which are then linked. The final step in this compound biosynthesis is likely the methylation of the spectinomycin precursor. This methylation is likely carried out by a specific methyltransferase enzyme. In many antibiotic-producing Streptomyces, methyltransferases are present to confer self-resistance by modifying the antibiotic's target, such as the 16S rRNA.[11][12][13] It is plausible that a similar enzyme is responsible for the final tailoring step in this compound biosynthesis.

Proposed Final Biosynthetic Step

Caption: The proposed enzymatic methylation of a spectinomycin precursor to form this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound production.

| Parameter | Value | Reference |

| Peak Fermentation Titer | 140 µg/mL | [1] |

| In vitro activity vs. N. gonorrhoeae | 2-4x more active than spectinomycin | [2][3] |

Conclusion

This compound represents a potentially valuable addition to the arsenal of antibiotics, particularly for the treatment of gonorrhea. This guide has synthesized the available information on its producing organism, Streptomyces gilvospiralis, and has provided detailed, albeit inferred, protocols for its production and purification. Further research is needed to fully characterize the fermentation process, optimize yields, and elucidate the specific enzymatic machinery responsible for its biosynthesis. The information and workflows presented herein provide a solid foundation for these future research endeavors.

References

- 1. This compound, a new spectinomycin-type antibiotic. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW SPECTINOMYCIN-TYPE ANTIBIOTIC [jstage.jst.go.jp]

- 3. This compound, a new spectinomycin-type antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Morphological surface characteristics of Streptomyces glaucescens and S. acrimycini, two streptomycetes with "hairy" spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3819485A - Process for producing spectinomycin - Google Patents [patents.google.com]

- 9. CN109081844B - Method for extracting spectinomycin from fermentation culture - Google Patents [patents.google.com]

- 10. Streptomyces spectabilis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the Spectinomycin Ribosomal Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin, an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy stems from its specific interaction with the bacterial ribosome, leading to the cessation of translation. This technical guide provides an in-depth characterization of the spectinomycin ribosomal binding site, detailing its molecular interactions, mechanism of action, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development. It is highly probable that the user's query for "spenolimycin" was a misspelling of "spectinomycin," as extensive searches yielded no results for the former, while the latter is a well-characterized ribosomal antibiotic.

Spectinomycin's Ribosomal Target and Binding Site

Spectinomycin selectively targets the bacterial 70S ribosome, specifically binding to the 30S small subunit. The binding pocket is located at the neck of the 30S subunit, a critical region for the conformational changes required for mRNA translocation.

The primary binding site involves direct interactions with helix 34 (h34) of the 16S ribosomal RNA (rRNA) and is in close proximity to ribosomal protein S5 (uS5) . High-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystallography studies have elucidated the precise molecular contacts.

Molecular Interactions

Structural data from the Protein Data Bank (PDB) entries 8CA7 and 4V56 (which supersedes 2QOU) reveal that spectinomycin binds within a pocket formed by 16S rRNA and protein S5. The interaction is stabilized by a network of hydrogen bonds and van der Waals contacts.

Key residues in 16S rRNA that interact with spectinomycin include nucleotides in helix 34. Mutations in this region are known to confer resistance to the antibiotic, highlighting their importance in the drug-target interaction. Ribosomal protein S5 further stabilizes the binding of spectinomycin.

Quantitative Analysis of Spectinomycin-Ribosome Binding

The affinity and kinetics of spectinomycin binding to the ribosome are crucial parameters for understanding its potency and for the development of novel analogs. While specific dissociation constants (Kd) and kinetic rate constants (kon, koff) for the spectinomycin-ribosome interaction are not extensively reported in publicly available literature, the inhibitory activity has been quantified through in vitro assays.

Table 1: Inhibitory Concentration of Spectinomycin

| Assay Type | Organism/System | IC50 | Reference |

| In vitro transcription/translation | Escherichia coli | 0.4 µg/mL | [1] |

| In vitro transcription/translation (6-deoxyspectinamide analog) | Mycobacterium tuberculosis | 9.50 µg/mL | [1] |

| In vitro transcription/translation (6-deoxy-amSPC analog) | Mycobacterium tuberculosis | 23.3 µg/mL | [1] |

Mechanism of Action: Inhibition of Translocation

Spectinomycin's primary mechanism of action is the inhibition of the translocation step of protein synthesis. Translocation is the process by which the ribosome moves one codon down the mRNA, a movement that is essential for the elongation of the polypeptide chain.

This inhibition is achieved through a steric blocking mechanism. The binding of spectinomycin to helix 34 of the 16S rRNA physically obstructs the large-scale conformational change of the 30S subunit head, a movement often referred to as "swiveling." This head swiveling is a prerequisite for the movement of the tRNAs and mRNA through the ribosome. By locking the 30S head in a non-rotated conformation, spectinomycin effectively stalls the ribosome, preventing further protein synthesis.[2]

Experimental Protocols

The characterization of the spectinomycin-ribosome interaction has been achieved through a combination of structural, biochemical, and genetic approaches.

Cryogenic Electron Microscopy (Cryo-EM) of the Spectinomycin-Ribosome Complex

High-resolution structural information is paramount for understanding the molecular details of drug-target interactions.

Experimental Workflow:

-

Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., Escherichia coli) through sucrose gradient centrifugation.

-

Complex Formation: Purified ribosomes are incubated with a molar excess of spectinomycin to ensure saturation of the binding site.

-

Vitrification: The ribosome-spectinomycin complex solution is applied to a cryo-EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing: The raw images are processed to correct for beam-induced motion and to pick individual ribosome particles.

-

3D Reconstruction: The selected particle images are aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-spectinomycin complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

In Vitro Transcription/Translation Assays

These assays are used to determine the inhibitory concentration (IC50) of an antibiotic by measuring its effect on the synthesis of a reporter protein.

Protocol Outline:

-

Reaction Setup: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.

-

Template DNA: A DNA template encoding a reporter gene (e.g., luciferase or beta-galactosidase) is added to the reaction.

-

Inhibitor Addition: Varying concentrations of spectinomycin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

-

Reporter Gene Assay: The activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase).

-

Data Analysis: The reporter activity is plotted against the spectinomycin concentration to determine the IC50 value.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level. When used in conjunction with antibiotic treatment, it can reveal the specific step of translation that is inhibited. For spectinomycin, Ribo-Seq would show an accumulation of ribosomes at the start of coding sequences, consistent with an inhibition of translocation.

Logical Flow of Ribosome Profiling:

Resistance Mechanisms

Resistance to spectinomycin primarily arises from mutations in the ribosomal components that constitute its binding site.

-

16S rRNA Mutations: Single nucleotide polymorphisms in helix 34 of the 16S rRNA can reduce the binding affinity of spectinomycin, leading to resistance.

-

Ribosomal Protein S5 Mutations: Alterations in the amino acid sequence of ribosomal protein S5 can also confer resistance by disrupting the spectinomycin binding pocket.

Conclusion

The ribosomal binding site of spectinomycin is a well-defined target that has been extensively characterized through a combination of structural and biochemical techniques. Its mechanism of action, involving the steric inhibition of translocation, provides a clear rationale for its antibacterial activity. The detailed understanding of this interaction, as outlined in this guide, is invaluable for the ongoing efforts to develop novel antibiotics that can overcome existing resistance mechanisms and address the growing challenge of infectious diseases. Future work should focus on obtaining precise kinetic and thermodynamic data for the spectinomycin-ribosome interaction to further refine our understanding and aid in the structure-based design of next-generation antibiotics.

References

Methodological & Application

Application Notes and Protocols for Spenolimycin Fermentation and Yield Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spenolimycin is a spectinomycin-type antibiotic discovered from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] As a novel member of the aminocyclitol class of antibiotics, this compound holds potential for further investigation and development. This document provides detailed application notes and protocols for the fermentation of S. gilvospiralis to produce this compound and outlines strategies for yield optimization. While specific data for this compound is limited, the following protocols are based on established methods for the production of the closely related antibiotic, spectinomycin, and general principles for optimizing antibiotic production in Streptomyces.

Data Presentation

Table 1: Fermentation Parameters for Streptomyces Species

This table summarizes typical fermentation parameters for antibiotic production in Streptomyces, which can be used as a starting point for this compound production.

| Parameter | Range | Optimum (General) | Reference |

| Temperature | 20-40°C | 25-30°C | [2] |

| pH | 6.0-8.5 | ~7.0 | [2][3] |

| Agitation | 150-250 rpm | 200 rpm | [4] |

| Aeration | - | - | - |

| Incubation Time | 2-12 days | 7 days | [2][4] |

Table 2: Composition of Fermentation Media for Streptomyces

The composition of the fermentation medium is critical for antibiotic yield. Below are examples of media compositions used for spectinomycin and other Streptomyces fermentations.

| Component | Concentration (g/L) | Purpose | Reference |

| Carbon Sources | |||

| Glucose | 20-40 | Primary carbon and energy source | [2][5] |

| Starch | 10-20 | Complex carbohydrate source | [5] |

| Glycerine | 10-20 | Alternative carbon source | [2] |

| Nitrogen Sources | |||

| Defatted Soybean Meal | 10-20 | Organic nitrogen source | [2][5] |

| Peptone | 5-10 | Organic nitrogen source | [2] |

| Yeast Extract | 2-5 | Source of nitrogen, vitamins, and growth factors | [2] |

| Ammonium Sulfate | 2-5 | Inorganic nitrogen source | [2] |

| Inorganic Salts | |||

| Calcium Carbonate (CaCO₃) | 1-2 | pH buffer, source of calcium | [2][5] |

| Potassium Phosphate (K₂HPO₄) | 0.5-1 | Phosphate source, pH buffer | |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.2-0.5 | Source of magnesium ions | |

| Sodium Chloride (NaCl) | 0.5-1 | Osmotic balance | [2] |

Experimental Protocols

Protocol 1: Seed Culture Preparation

This protocol describes the preparation of a seed culture of Streptomyces gilvospiralis for inoculating the main fermentation medium.

Materials:

-

Sterile 250 mL Erlenmeyer flask with a cotton plug

-

Sterile first seed medium (e.g., 2% glucose, 2% defatted soybean powder, 0.1% CaCO₃, pH 7.2 before sterilization)[2]

-

Lyophilized or cryopreserved culture of Streptomyces gilvospiralis

-

Incubator shaker

Procedure:

-

Aseptically prepare 50 mL of the first seed medium in the Erlenmeyer flask.

-

Inoculate the medium with the S. gilvospiralis culture.

-

Incubate the flask at 28-30°C for 48 hours in a shaker at 200 rpm.[2]

-

For larger fermentations, a second seed stage may be required. Inoculate a larger volume of the seed medium (e.g., 500 mL in a 2 L flask) with 5-10% (v/v) of the first seed culture and incubate under the same conditions for another 48 hours.

Protocol 2: Submerged Fermentation for this compound Production

This protocol details the main fermentation process for producing this compound in a laboratory-scale fermentor. A peak titer of 140 µg/mL has been reported in 14-liter fermentors.[1]

Materials:

-

Sterilized laboratory fermentor (e.g., 5 L or 14 L)

-

Sterile main fermentation medium (refer to Table 2 for a starting composition)

-

Prepared seed culture of S. gilvospiralis

-

Sterile acid/base solutions for pH control (e.g., 1N HCl, 1N NaOH)

-

Antifoam agent

Procedure:

-

Prepare and sterilize the main fermentation medium in the fermentor.

-

Inoculate the fermentor with 5-10% (v/v) of the seed culture.

-

Set the fermentation parameters:

-

Temperature: 28-30°C[2]

-

pH: Maintain at approximately 7.0 using automated addition of acid/base.

-

Agitation: Start at 200 rpm and adjust as needed to maintain dissolved oxygen levels.

-

Aeration: Provide sterile air.

-

-

Add a sterile antifoam agent as needed to control foaming.

-

Run the fermentation for 5-7 days.[2]

-

Monitor the fermentation by aseptically withdrawing samples daily to measure pH, cell growth (e.g., dry cell weight), and this compound concentration (using a suitable analytical method such as HPLC).

-

Harvest the fermentation broth when the this compound titer reaches its maximum.

Protocol 3: Optimization of this compound Yield

Yield optimization is a critical step in developing a robust fermentation process. The following strategies can be employed to enhance this compound production.

1. Media Component Optimization:

-

One-Factor-at-a-Time (OFAT): Systematically vary the concentration of each media component (carbon sources, nitrogen sources, and inorganic salts) while keeping others constant to identify the optimal concentration for each.

-

Response Surface Methodology (RSM): A statistical approach to optimize media components by studying the interactions between different variables. This method can efficiently identify the optimal combination of media components for maximum yield.

2. Fermentation Parameter Optimization:

-

Temperature and pH: Evaluate the effect of different temperatures (e.g., 25°C, 28°C, 30°C, 32°C) and pH values (e.g., 6.5, 7.0, 7.5) on this compound production.

-

Agitation and Aeration: Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply for cell growth and antibiotic biosynthesis. Dissolved oxygen (DO) levels should be monitored and maintained at an optimal level (e.g., above 20% saturation).

3. Strain Improvement:

-

Classical Mutagenesis: Use UV irradiation or chemical mutagens to induce mutations in S. gilvospiralis and screen for higher-producing mutants.

-

Metabolic Engineering: If the biosynthetic gene cluster for this compound is identified, genetic engineering techniques can be used to overexpress key biosynthetic genes, delete competing pathways, or enhance precursor supply.

Visualizations

This compound Biosynthetic Pathway (Hypothetical)

The following diagram illustrates a hypothetical biosynthetic pathway for this compound, based on the known pathway for the structurally similar antibiotic, spectinomycin.

Caption: Hypothetical biosynthetic pathway of this compound.

This compound Fermentation and Optimization Workflow

This diagram outlines the logical workflow for developing and optimizing the this compound fermentation process.

Caption: Workflow for this compound fermentation and optimization.

References

- 1. This compound, a new spectinomycin-type antibiotic. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3819485A - Process for producing spectinomycin - Google Patents [patents.google.com]

- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Spenolimycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility testing of Spenolimycin, a novel spectinomycin-type antibiotic. Detailed protocols for common susceptibility testing methods are provided to ensure accurate and reproducible results in the laboratory.

Introduction

This compound is a new spectinomycin-type antibiotic isolated from Streptomyces gilvospiralis.[1] As a member of the aminocyclitol class of antibiotics, it is an inhibitor of bacterial protein synthesis. Understanding the in vitro activity of this compound against a wide range of bacterial pathogens is crucial for its development as a potential therapeutic agent. These notes are intended to guide researchers in the evaluation of its antibacterial spectrum and potency.

Data Presentation

The following tables summarize the in vitro antibacterial activity of this compound against various aerobic Gram-positive and Gram-negative bacteria, as well as Neisseria gonorrhoeae. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented.

Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | (Not Specified) | >128 |

| Staphylococcus epidermidis | (Not Specified) | 32 - >128 |

| Streptococcus pyogenes | (Not Specified) | 16 - 32 |

| Streptococcus pneumoniae | (Not Specified) | 16 - 32 |

| Enterococcus faecalis | (Not Specified) | >128 |

Table 2: In Vitro Activity of this compound Against Aerobic Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | (Not Specified) | 4 - 32 |

| Klebsiella pneumoniae | (Not Specified) | 8 - 32 |

| Enterobacter aerogenes | (Not Specified) | 8 - 32 |

| Serratia marcescens | (Not Specified) | 16 - 64 |

| Proteus vulgaris | (Not Specified) | 8 - 32 |

| Proteus mirabilis | (Not Specified) | 8 - 32 |

| Morganella morganii | (Not Specified) | 8 - 32 |

| Providencia stuartii | (Not Specified) | 8 - 32 |

| Citrobacter freundii | (Not Specified) | 16 - 64 |

| Salmonella enteritidis | (Not Specified) | 8 - 32 |

| Shigella sonnei | (Not Specified) | 8 - 32 |

| Pseudomonas aeruginosa | (Not Specified) | >128 |

Table 3: Comparative Activity of this compound and Spectinomycin Against Neisseria gonorrhoeae

| Antibiotic | MIC Range (µg/mL) |

| This compound | 4 - 8 |

| Spectinomycin | 8 - 16 |

Note: The data presented in these tables is a summary of available in vitro findings. MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action

This compound, like its analog spectinomycin, inhibits bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting peptide elongation and ultimately inhibiting bacterial growth.

Experimental Protocols

Accurate determination of the in vitro antibacterial susceptibility of this compound requires standardized and well-controlled experimental procedures. The following are detailed protocols for the broth microdilution and disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile distilled water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a 10-fold higher concentration than the highest concentration to be tested).

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

-

Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader.

References

Application Notes & Protocols: Purification of Spenolimycin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spenolimycin is a novel spectinomycin-type antibiotic produced by the fermentation of Streptomyces gilvospiralis sp. nov.[1]. As a water-soluble and basic compound, its purification from the complex fermentation broth presents a unique set of challenges and opportunities for process optimization[2]. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound, aimed at researchers, scientists, and professionals involved in drug development and natural product chemistry.

The protocols outlined below are based on established methodologies for the purification of similar aminoglycoside antibiotics, such as streptomycin, and are designed to yield a high-purity product suitable for further analytical and biological evaluation[3][4].

Overview of the Purification Workflow

The overall process for purifying this compound from the fermentation broth can be segmented into several key stages. Each stage is designed to progressively remove impurities and increase the concentration of the target antibiotic.

Caption: General workflow for this compound purification.

Quantitative Data Summary

The efficiency of the purification process can be monitored at each step by measuring the total activity, specific activity, and yield. The following table provides a representative summary of the expected quantitative data at each stage of purification.

| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Clarified Broth | 10 | 1,400,000 | 10 | 100 | <5 |

| Cation Exchange Eluate | 1 | 1,260,000 | 150 | 90 | 60-70 |

| Desalted Concentrate | 0.2 | 1,190,000 | 500 | 85 | >80 |

| Final Purified Product | 0.05 | 980,000 | 950 | 70 | >95 |

Note: The values presented in this table are illustrative and may vary depending on the specific fermentation conditions and purification parameters.

Detailed Experimental Protocols

Protocol 1: Clarification of Fermentation Broth

Objective: To remove microbial cells and other insoluble materials from the fermentation broth.

Materials:

-

This compound fermentation broth

-

Centrifuge with appropriate rotors and tubes

-

Filtration apparatus (e.g., Buchner funnel, vacuum flask)

-

Filter paper (e.g., Whatman No. 1) or membrane filters (0.45 µm)

-

Diatomaceous earth (optional, as a filter aid)

Procedure:

-

Harvest the fermentation broth from the fermentor.

-

Transfer the broth to centrifuge tubes.

-

Centrifuge at 5,000 x g for 20 minutes at 4°C to pellet the microbial cells.

-

Carefully decant the supernatant, which contains the soluble this compound.

-

For further clarification, filter the supernatant through a 0.45 µm membrane filter or a Buchner funnel with filter paper. If the filtration rate is slow, a filter aid like diatomaceous earth can be pre-coated on the filter paper.

-

The resulting clarified broth is now ready for chromatographic purification.

Protocol 2: Cation Exchange Chromatography

Objective: To capture the basic this compound from the clarified broth and remove acidic and neutral impurities.

Materials:

-

Clarified fermentation broth

-

Strong cation exchange resin (e.g., Dowex 50W X8, Amberlite IRC-50)

-

Chromatography column

-

0.1 M Sodium Phosphate Buffer, pH 7.0 (Equilibration Buffer)

-

0.5 M Sodium Chloride in 0.1 M Sodium Phosphate Buffer, pH 7.0 (Wash Buffer)

-

1.0 M Sodium Chloride in 0.1 M Sodium Phosphate Buffer, pH 7.0 (Elution Buffer) or a dilute acid solution.

Procedure:

-

Pack the chromatography column with the chosen cation exchange resin and equilibrate it with 5-10 column volumes of Equilibration Buffer.

-

Adjust the pH of the clarified broth to approximately 7.0.

-

Load the pH-adjusted clarified broth onto the equilibrated column at a flow rate of 1-2 column volumes per hour.

-

After loading, wash the column with 5-10 column volumes of Wash Buffer to remove unbound impurities.

-

Elute the bound this compound from the resin using a stepwise or linear gradient of the Elution Buffer.

-

Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 280 nm) or use a bioassay to identify the fractions containing this compound.

Caption: Cation exchange chromatography workflow.

Protocol 3: Desalting and Concentration

Objective: To remove the high salt concentration from the eluted fractions and concentrate the this compound solution.

Materials:

-

Pooled this compound fractions from cation exchange

-

Dialysis tubing (with appropriate molecular weight cut-off) or a tangential flow filtration (TFF) system

-

Deionized water

-

Lyophilizer or rotary evaporator

Procedure:

-

Pool the active fractions from the cation exchange step.

-

Method A: Dialysis:

-

Transfer the pooled fractions into dialysis tubing.

-

Dialyze against a large volume of deionized water at 4°C, with several changes of water over 24-48 hours.

-

-

Method B: Tangential Flow Filtration (TFF):

-

Use a TFF system with a low molecular weight cut-off membrane to perform diafiltration against deionized water until the conductivity of the retentate is low.

-

-

Concentrate the desalted solution using a rotary evaporator under reduced pressure or by lyophilization to obtain a concentrated this compound solution or powder.

Protocol 4: Final Purification by Gel Filtration Chromatography

Objective: To separate this compound from any remaining impurities of different molecular sizes.

Materials:

-

Concentrated, desalted this compound solution

-

Gel filtration resin (e.g., Sephadex G-25, Bio-Gel P-2)

-

Chromatography column

-

Volatile buffer (e.g., 0.1 M Ammonium Acetate, pH 7.0)

Procedure:

-

Pack the chromatography column with the chosen gel filtration resin and equilibrate with the volatile buffer.

-

Apply the concentrated this compound solution to the top of the column.

-

Elute with the volatile buffer at a constant flow rate.

-

Collect fractions and monitor for the presence of this compound using a suitable assay.

-

Pool the pure fractions and lyophilize to obtain the final purified this compound powder.

Analytical Methods for Purity Assessment

The purity of this compound at various stages can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) coupled with bioautography[5].

HPLC Method Outline

-

Column: A C18 reverse-phase column is often suitable for this class of compounds.

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV detection at a suitable wavelength.

-